4-苯甲酰-1-甲基-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

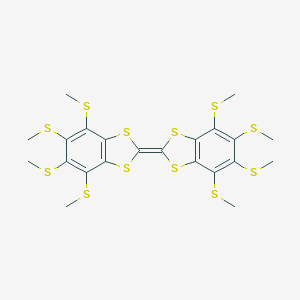

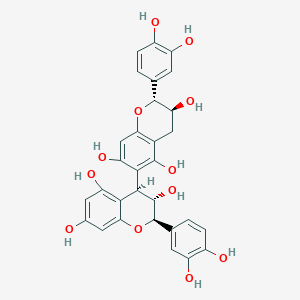

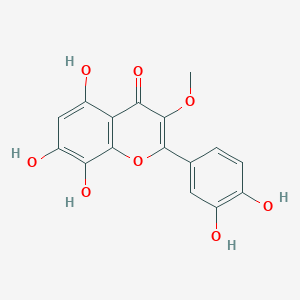

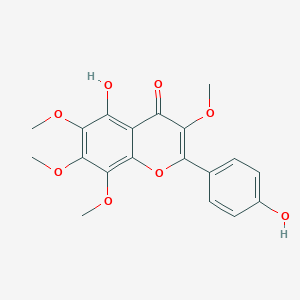

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is a compound that can be considered as a derivative of pyrrole-2-carbaldehyde, where a benzoyl group is attached at the 4-position and a methyl group at the 1-position of the pyrrole ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, food flavors, and functional materials .

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives can be achieved through various methods. One such method involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C. This method can potentially be adapted to synthesize 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not provided, related compounds have been characterized using various spectroscopy methods such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry. These techniques can be used to determine the structure and confirm the identity of the synthesized compound .

Chemical Reactions Analysis

Pyrrole-2-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. For instance, they can be used to synthesize acid hydrazide-hydrazones and their derivatives, which have multiple applications. The reactivity of the aldehyde group allows for condensation reactions, and the presence of the benzoyl group could influence the electronic properties and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde would likely include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. For example, the benzoyl group could increase the hydrophobicity of the compound, while the aldehyde group could allow for the formation of hydrogen bonds. Theoretical calculations, such as quantum chemical calculations, can provide insights into the thermodynamic parameters and predict the behavior of the compound under various conditions .

科学研究应用

-

Scientific Field: Organic Chemistry

- Application : “4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It’s used in early discovery research as part of a collection of unique chemicals .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided by the manufacturer .

- Results or Outcomes : The manufacturer does not provide analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

-

Scientific Field: Medicinal Chemistry

- Application : Pyrrole derivatives, including “4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde”, have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .

- Methods of Application : The specific methods of application or experimental procedures for these compounds depend on the specific therapeutic application and are typically determined by medicinal chemists and pharmacologists .

- Results or Outcomes : Pyrrole subunits are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

-

Scientific Field: Biochemistry

- Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

- Methods of Application : These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

- Results or Outcomes : Molecules containing the Py-2-C skeleton have various biological functions .

安全和危害

属性

IUPAC Name |

4-benzoyl-1-methylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCINSJQPIINCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377543 |

Source

|

| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648976 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

128843-58-3 |

Source

|

| Record name | 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)